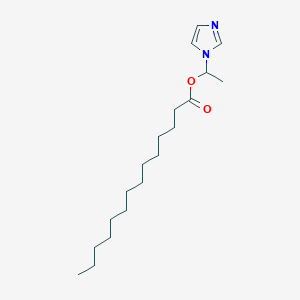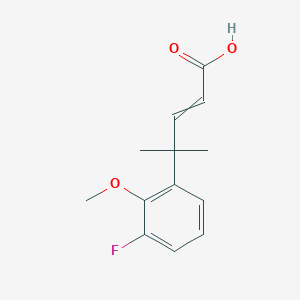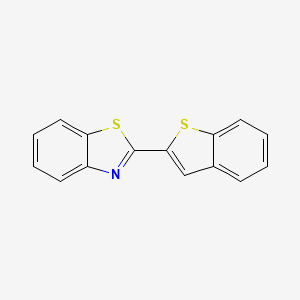
2-(1-Benzothiophen-2-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiophene ring fused with a benzothiazole ring. These structures are known for their significant roles in various chemical and biological processes due to their unique electronic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothiazole with 2-bromobenzothiophene in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiophene or benzothiazole rings are replaced.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiophene and benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophen-2-yl)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The compound’s electronic properties allow it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
- 2-(1-Benzothiophen-2-yl)-1,3-benzoxazole
- 2-(1-Benzothiophen-2-yl)-1,3-benzimidazole
- 2-(1-Benzothiophen-2-yl)-1,3-benzofuran
Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (oxygen, nitrogen, sulfur) in the fused rings imparts unique properties. For instance, 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole may exhibit different electronic and steric effects compared to its benzoxazole or benzimidazole analogs, leading to variations in reactivity and biological activity.
Propiedades
Número CAS |
596804-30-7 |
|---|---|
Fórmula molecular |
C15H9NS2 |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS2/c1-3-7-12-10(5-1)9-14(17-12)15-16-11-6-2-4-8-13(11)18-15/h1-9H |
Clave InChI |
QEHLBGCAWKDHHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


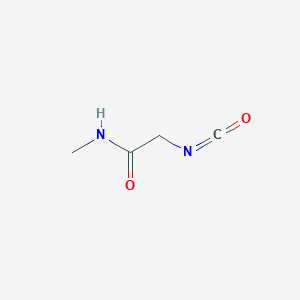
![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)
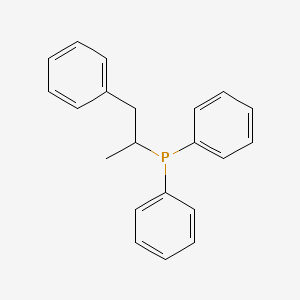
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
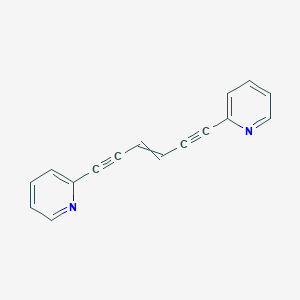

![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)

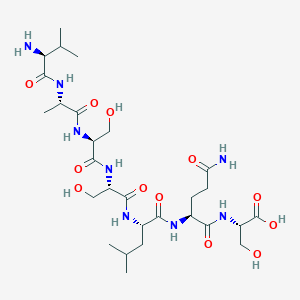
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
